4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl-
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Overview
Description
4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- is a heterocyclic compound with a pyrimidinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both phenyl and methylphenyl groups attached to the pyrimidinone ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. One common method includes the use of a Biginelli reaction, where benzaldehyde, ethyl acetoacetate, and urea are reacted in the presence of an acid catalyst to form the desired pyrimidinone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidinone ring to dihydropyrimidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidinone derivatives .
Scientific Research Applications
4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- exerts its effects involves interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, interfere with DNA replication, and modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the substituents present on the pyrimidinone ring .
Comparison with Similar Compounds
Quinazolinones: Similar in structure but with a different ring system, known for their anticancer and antimicrobial properties.
Triazoles: Another class of nitrogen-containing heterocycles with broad applications in medicine and industry.
Thiazoles: Known for their antimicrobial and anti-inflammatory activities.
Uniqueness: 4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
89069-66-9 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H14N2O/c1-13-7-5-6-10-15(13)19-16(20)11-12-18-17(19)14-8-3-2-4-9-14/h2-12H,1H3 |
InChI Key |
MKROCMNSUHUESV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=CN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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